molecular formula C19H32N4OS2 B14736506 Theophylline, 8-dodecylthio-6-thio- CAS No. 6493-37-4

Theophylline, 8-dodecylthio-6-thio-

Cat. No.: B14736506
CAS No.: 6493-37-4
M. Wt: 396.6 g/mol
InChI Key: XXIAMSSXXPCLDP-UHFFFAOYSA-N
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Description

Theophylline, 8-dodecylthio-6-thio-: is a derivative of theophylline, a well-known xanthine compound. Theophylline itself is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of dodecylthio and thio groups to theophylline enhances its chemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where theophylline is reacted with dodecylthiol and a suitable thio reagent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Theophylline, 8-dodecylthio-6-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Theophylline, 8-dodecylthio-6-thio- involves its interaction with various molecular targets. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in cells. This results in bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, contributing to its therapeutic effects in respiratory diseases .

Comparison with Similar Compounds

Uniqueness: The uniqueness of Theophylline, 8-dodecylthio-6-thio- lies in its specific substitutions, which may confer distinct chemical and biological properties. These modifications can potentially enhance its efficacy or reduce side effects compared to other similar compounds .

Properties

CAS No.

6493-37-4

Molecular Formula

C19H32N4OS2

Molecular Weight

396.6 g/mol

IUPAC Name

8-dodecylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C19H32N4OS2/c1-4-5-6-7-8-9-10-11-12-13-14-26-18-20-15-16(21-18)22(2)19(24)23(3)17(15)25/h4-14H2,1-3H3,(H,20,21)

InChI Key

XXIAMSSXXPCLDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

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